2-Chloro5-nitrocinnamyl chloride
Description
Cinnamyl chlorides are aromatic compounds featuring a propenyl chloride group (-CH₂CH₂Cl) attached to a benzene ring. The nitro (-NO₂) and chloro (-Cl) substituents typically enhance reactivity in organic synthesis, such as in Friedel-Crafts alkylation or nucleophilic substitution reactions. Due to the absence of specific data in the provided sources, this article will focus on structurally related chloro-nitro aromatic compounds from the evidence for comparative analysis.
Properties
Molecular Formula |
C9H7Cl2NO2 |
|---|---|
Molecular Weight |
232.06 g/mol |
IUPAC Name |
1-chloro-2-(3-chloroprop-1-enyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Cl2NO2/c10-5-1-2-7-6-8(12(13)14)3-4-9(7)11/h1-4,6H,5H2 |
InChI Key |
RKIVPPWYAIDQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CCCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following chloro- and nitro-substituted compounds from the evidence share functional or structural similarities with the presumed target molecule:
Table 1: Key Properties of Chloro-Nitro Aromatic Compounds
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